Superior Seizure-Free Outcomes in Pediatric Generalized Epilepsy Versus Levetiracetam
In a prospective randomized trial of 211 pediatric patients (2-14 years) with generalized epilepsy, Valproic Acid (VPA) demonstrated statistically superior efficacy compared to levetiracetam (LEV). The seizure-free outcome rate at six months was 79.8% for VPA versus 66.7% for LEV (p<0.05). The mean seizure-free duration was also significantly longer for VPA (153.6 days) than for LEV (135.8 days) [1].
| Evidence Dimension | Seizure-free outcome rate at 6 months |
|---|---|
| Target Compound Data | 79.8% (75/94 patients) |
| Comparator Or Baseline | Levetiracetam: 66.7% (62/93 patients) |
| Quantified Difference | +13.1 percentage points |
| Conditions | Prospective randomized trial, pediatric generalized epilepsy (n=211 enrolled, n=187 completed), VPA or LEV monotherapy |
Why This Matters
This direct clinical evidence confirms VPA's superior efficacy for this specific indication, making it the preferred choice for research models of generalized epilepsy or for procurement in pediatric neurology settings.
- [1] Mahajan I, et al. Sodium Valproate Versus Levetiracetam in Pediatric Generalized Epilepsy: A Comparative Study. Cureus. 2025 Dec 26;17(12):e100114. doi: 10.7759/cureus.100114. PMID: 41589145; PMCID: PMC12832003. View Source
